molecular formula C13H23NO5 B8099153 (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid

Cat. No.: B8099153
M. Wt: 273.33 g/mol
InChI Key: CFJDDDVVNKUBCL-RTBKNWGFSA-N
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Description

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group on a cyclohexane ring. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid primarily involves the deprotection of the Boc group under acidic conditions. This deprotection can be achieved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The removal of the Boc group reveals the free amino group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid: Features a Boc-protected amino group and a hydroxyl group on a cyclohexane ring.

    (s)-a-(Boc-amino)-4-hydroxy-cyclohexanepropionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.

    (s)-a-(Boc-amino)-4-hydroxy-cyclohexanebutanoic acid: Similar structure but with a butanoic acid group instead of an acetic acid group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which makes it particularly useful in the synthesis of peptides and other complex molecules. The presence of both a Boc-protected amino group and a hydroxyl group allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(2S)-2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8?,9?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJDDDVVNKUBCL-RTBKNWGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCC(CC1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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